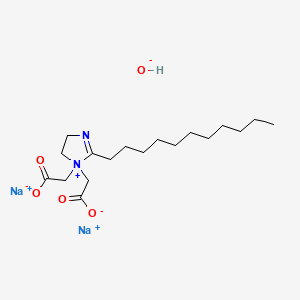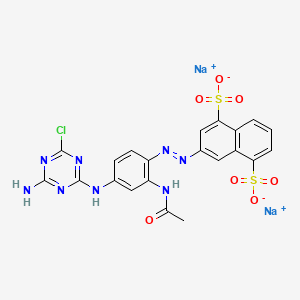
2-Amino-3,5-dibromopyridine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3,5-dibromopyridine hydrobromide is a chemical compound with the molecular formula C5H4Br2N2·HBr. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its use in various chemical reactions and its applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dibromopyridine hydrobromide typically involves the bromination of 2-aminopyridine. The process begins with the dissolution of 2-aminopyridine in acetic acid, followed by the addition of bromine. The reaction is carried out under controlled temperatures to ensure the selective bromination at the 3 and 5 positions of the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization and other separation techniques to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-3,5-dibromopyridine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions under suitable conditions
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction, respectively
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 2-Amino-3,5-dibromopyridine with different functional groups .
Applications De Recherche Scientifique
2-Amino-3,5-dibromopyridine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds. .
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers
Mécanisme D'action
The mechanism of action of 2-Amino-3,5-dibromopyridine hydrobromide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The bromine atoms in the compound enhance its reactivity, allowing it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 2-Amino-5-bromopyridine
- 2-Amino-3,5-dichloropyridine
- 2-Amino-3,5-difluoropyridine
Comparison: 2-Amino-3,5-dibromopyridine hydrobromide is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, this compound exhibits distinct properties that make it suitable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C5H5Br3N2 |
|---|---|
Poids moléculaire |
332.82 g/mol |
Nom IUPAC |
3,5-dibromopyridin-2-amine;hydrobromide |
InChI |
InChI=1S/C5H4Br2N2.BrH/c6-3-1-4(7)5(8)9-2-3;/h1-2H,(H2,8,9);1H |
Clé InChI |
DJRMDMSVBJNVQG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Br)N)Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine](/img/structure/B13756243.png)



![2-[cyano-(4-fluorophenyl)methyl]pyridine-3-carbonitrile](/img/structure/B13756267.png)



![Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B13756279.png)
![6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13756289.png)
![10-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13756300.png)
